1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride

Catalog No.
S3263572
CAS No.
69491-42-5
M.F
C7H14Cl2N2O2
M. Wt
229.1
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid di...

CAS Number

69491-42-5

Product Name

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride

IUPAC Name

1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid;dihydrochloride

Molecular Formula

C7H14Cl2N2O2

Molecular Weight

229.1

InChI

InChI=1S/C7H12N2O2.2ClH/c10-7(11)6-5-8-1-3-9(6)4-2-8;;/h6H,1-5H2,(H,10,11);2*1H

InChI Key

MQHRTEMRBDLZPE-UHFFFAOYSA-N

SMILES

C1CN2CCN1CC2C(=O)O.Cl.Cl

Solubility

not available

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride (DBC), also known as DABCO-COOH dihydrochloride, is a relatively new organic compound. Information on its origin and specific significance in scientific research is currently limited []. However, its structure suggests potential applications in various areas of research, particularly due to the presence of the functional groups: a carboxylic acid and a bicyclic diamine scaffold [].


Molecular Structure Analysis

The key feature of DBC's structure is the bicyclic diamine core, which consists of eight carbon atoms with two nitrogen atoms positioned at the 1 and 4 positions. This structure grants DBC chelating properties, allowing it to bind to metal ions. Additionally, the presence of a carboxylic acid group (COOH) at the second position offers a site for further functionalization or participation in various chemical reactions [].


Chemical Reactions Analysis

  • Synthesis: A possible synthetic route for DBC could involve the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with an appropriate dicarboxylic acid derivative, followed by reaction with hydrochloric acid (HCl) to form the dihydrochloride salt [].
  • Deprotonation: The carboxylic acid group can undergo deprotonation in basic conditions, forming a negatively charged carboxylate ion (COO-).
, primarily due to its nucleophilic properties. It can act as a catalyst in polymerization reactions and is involved in cycloaddition and cross-coupling reactions. Its ability to stabilize transition states makes it a valuable reagent in organic synthesis .

Key Reactions Include:

  • Nucleophilic Substitution: The amine groups can participate in nucleophilic attacks on electrophiles.
  • Polymerization: Acts as a catalyst for the polymerization of various monomers.
  • Cycloadditions: Functions as a single carbon subunit in cycloaddition reactions.

Research indicates that 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride exhibits biological activity that may influence various physiological processes. Its derivatives have been studied for potential applications in drug development, particularly due to their interactions with biological targets such as enzymes and receptors. The compound's structural features allow it to mimic certain biological molecules, facilitating these interactions .

The synthesis of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride typically involves the following methods:

  • Cyclization Reactions: Starting from appropriate amines and carboxylic acids, cyclization can be achieved through heating or chemical activation.
  • N-Alkylation: The introduction of alkyl groups to the nitrogen atoms can enhance the compound's properties and reactivity.
  • Hydrochloride Formation: The addition of hydrochloric acid to the base compound results in the formation of the dihydrochloride salt, improving solubility .

1,4-Diazabicyclo[2.2.2]octaneBicyclic structure with two nitrogen atomsCatalysis, Polymerization1,8-Diazabicyclo[5.4.0]undecaneLarger bicyclic structureCatalysis1,4-DiazepaneLinear chain with two nitrogen atomsPharmaceutical intermediates1,4-Diazabicyclo[3.3.0]octaneSimilar bicyclic structureCatalysis

Uniqueness

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride is distinguished by its specific carboxylic acid functionality and its ability to form stable complexes with various substrates due to its unique bicyclic structure and nucleophilic properties.

Interaction studies have shown that 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride can interact with various biological macromolecules, including proteins and nucleic acids. These interactions can modulate enzymatic activities and influence metabolic pathways, making it a candidate for further pharmacological investigation .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride, each exhibiting unique properties:

Compound NameStructural Features

Dates

Modify: 2023-08-19

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